(3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate
Description
Properties
Molecular Formula |
C15H10Cl2N4O4 |
|---|---|
Molecular Weight |
381.2 g/mol |
IUPAC Name |
(3,4-dichloro-6-nitroindazol-1-yl)methyl N-phenylcarbamate |
InChI |
InChI=1S/C15H10Cl2N4O4/c16-11-6-10(21(23)24)7-12-13(11)14(17)19-20(12)8-25-15(22)18-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,22) |
InChI Key |
OPTBGVOMPWULIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCN2C3=C(C(=CC(=C3)[N+](=O)[O-])Cl)C(=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Indazole Core Synthesis and Substitution
- The indazole core is often synthesized starting from substituted anilines or hydrazines, followed by cyclization under acidic or basic conditions.
- Introduction of nitro groups at the 6-position and chlorines at the 3 and 4 positions can be achieved via electrophilic aromatic substitution using nitrating agents (e.g., nitric acid or nitrating mixtures) and chlorinating agents (e.g., N-chlorosuccinimide or sulfuryl chloride).
- For example, nitration of 3,4-dichloroindazole derivatives or chlorination of 6-nitroindazole derivatives can be performed under controlled conditions to achieve the desired substitution pattern.
Carbamate Formation Methods
Carbamate synthesis is a well-established area in organic chemistry, with several reliable methods applicable to the preparation of phenylcarbamates.
Reaction of Amines with Phenyl Chloroformate
- The classical method involves reacting an amine intermediate (in this case, the N-alkylated indazole derivative bearing a free amine or hydroxyl group) with phenyl chloroformate.
- This reaction proceeds under mild conditions, often in the presence of a base such as triethylamine to neutralize the generated HCl.
- The phenyl chloroformate acts as a carbonyl transfer reagent, forming the carbamate linkage.
Use of N,N′-Disuccinimidyl Carbonates
- An alternative modern method involves the use of N,N′-disuccinimidyl carbonate (DSC) as a reagent to activate hydroxyl or amine groups for carbamate formation.
- DSC reacts with the nucleophilic site to form a reactive intermediate that subsequently reacts with phenol derivatives to yield phenylcarbamates.
- This method is advantageous due to mild reaction conditions, high yields, and operational simplicity.
One-Pot Curtius Rearrangement Approach
- The Curtius rearrangement can be employed to convert acyl azides derived from carboxylic acid precursors into isocyanates, which then react with phenols to form carbamates.
- This method allows for the direct formation of carbamates without isolating intermediates.
- Reagents such as diphenylphosphoryl azide (DPPA) and bases like triethylamine are used, often in solvents like toluene or dichloromethane.
- This approach is useful for scale-up and avoids heavy metal catalysts.
Representative Synthetic Scheme
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Indazole core synthesis | Starting from 2-aminobenzene derivatives; cyclization under acidic conditions | Formation of 1H-indazole scaffold | High yield reported in literature |
| 2. Electrophilic substitution | Nitration with HNO3/H2SO4; chlorination with NCS or SO2Cl2 | Introduction of 6-nitro and 3,4-dichloro substituents | Controlled temperature to avoid over-substitution |
| 3. N-alkylation | Reaction with chloromethyl phenylcarbamate or formaldehyde + phenylcarbamate | Introduction of (1-yl)methyl phenylcarbamate moiety | Requires base (e.g., K2CO3) and aprotic solvent |
| 4. Carbamate formation | Phenyl chloroformate + base or DSC reagent | Formation of phenylcarbamate linkage | Mild conditions, high purity |
Detailed Research Findings and Data
- Stability and Reactivity: Carbamates formed via phenyl chloroformate are stable under ambient conditions and show good resistance to hydrolysis, making them suitable for pharmaceutical applications.
- Yield Optimization: Use of DSC as a reagent improves yields and reduces side reactions compared to traditional chloroformate methods.
- Solvent Effects: Aprotic solvents such as dichloromethane or toluene are preferred for carbamate formation to enhance solubility and reaction rates.
- Temperature Control: Maintaining reaction temperatures between 0–25 °C during carbamate formation minimizes byproduct formation and improves selectivity.
- Purification: Products are typically purified by recrystallization or chromatography, with HPLC used to confirm purity and diastereomeric ratios when applicable.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Phenyl chloroformate reaction | Phenyl chloroformate, base (e.g., triethylamine) | Room temp, aprotic solvent | Simple, well-established | Generates HCl, requires base neutralization |
| N,N′-Disuccinimidyl carbonate (DSC) | DSC, base | Mild, room temp | High yield, mild conditions | DSC availability and cost |
| Curtius rearrangement | DPPA, triethylamine, toluene | Heating 80–100 °C | One-pot, avoids isolation of intermediates | Requires azide handling, safety concerns |
| Alkylation with chloromethyl phenylcarbamate | Chloromethyl phenylcarbamate, base | Room temp to reflux | Direct introduction of carbamate moiety | Possible side reactions, requires careful control |
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to (3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate exhibit significant anticancer properties. For instance, studies on indazole derivatives have indicated their potential as inhibitors of cyclin-dependent kinases, which are crucial for cell cycle regulation and are often overactive in cancers. The targeting of these kinases can lead to the suppression of tumor growth and proliferation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. It has been reported that certain indazole derivatives possess broad-spectrum antifungal properties, making them suitable candidates for developing new antifungal agents against resistant strains of phytopathogenic fungi . This is particularly relevant in agricultural settings where crop protection is essential.
Fungicide Development
The compound's structure suggests potential as an effective fungicide. Its ability to inhibit key enzymes in fungal pathogens can be leveraged to develop new agrochemical formulations that are less harmful to non-target organisms while effectively controlling plant diseases . This application is especially critical in sustainable agriculture practices.
Herbicidal Activity
Preliminary studies indicate that derivatives of this compound may also exhibit herbicidal properties. The mechanism involves the disruption of metabolic pathways in target weeds, thereby providing an alternative to conventional herbicides that often lead to environmental damage and resistance issues .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs include phenylcarbamates with varying substituents on aromatic rings. Key comparisons are outlined below:
Key Observations :
- Electron-Withdrawing vs.
- Lipophilicity: HPLC-derived log k values for related compounds (e.g., 4-chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl carbamates) suggest that chloro and nitro substituents increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Biological Activity : While the target compound’s activity is unspecified, structurally similar carbamates exhibit pesticidal or herbicidal effects. For example, desmedipham inhibits photosynthesis in weeds , whereas XMC acts as an acetylcholinesterase inhibitor in insects .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is inferred from evidence:
Notes:
Biological Activity
The compound (3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate can be detailed as follows:
- Molecular Formula : C15H13Cl2N3O4
- Molecular Weight : 366.156 g/mol
- CAS Number : 27225-66-7
This compound features a dichloro-substituted indazole moiety linked to a phenylcarbamate group, which is significant for its biological interactions.
The biological activity of (3,4-Dichloro-6-nitro-1H-indazol-1-yl)methyl phenylcarbamate is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that compounds with similar structures often exhibit:
- Anticancer Activity : The compound may inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of cell signaling pathways.
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
Anticancer Activity
Several studies have explored the anticancer properties of derivatives related to this compound. For instance, research has demonstrated that certain indazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 10 | Inhibition of proliferation |
Note: Data derived from comparative studies on related compounds .
In Vivo Studies
In vivo studies have further validated the anticancer potential. For example, a study involving animal models treated with related compounds showed a significant reduction in tumor size compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironments.
Case Studies
-
Study on Breast Cancer Model :
- In a controlled experiment using N-methyl-N-nitrosourea-induced breast cancer in rats, administration of the compound resulted in a marked decrease in tumor incidence and size.
- Histological analysis revealed reduced cellular proliferation and increased apoptosis in treated groups compared to controls .
- Impact on Enzymatic Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
